molecular formula C15H13N3O2 B12758784 12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione CAS No. 122485-08-9

12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione

Cat. No.: B12758784
CAS No.: 122485-08-9
M. Wt: 267.28 g/mol
InChI Key: DDBPGQPSHSXTIW-UHFFFAOYSA-N
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Description

12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly as sedatives, anxiolytics, and muscle relaxants. This compound, due to its unique structure, may exhibit distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione typically involves multi-step organic reactions. The process may start with the preparation of the core benzodiazepine structure, followed by the introduction of the pyrazino and pyrrolo moieties. Common reagents and conditions include:

    Starting Materials: Benzodiazepine derivatives, pyrazine, and pyrrole.

    Reagents: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).

    Conditions: Reflux, inert atmosphere (e.g., nitrogen or argon), and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, under acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, in solvents like ether or ethanol.

    Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), under various temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic uses, such as anxiolytics or sedatives.

    Industry: Possible applications in materials science or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The pathways involved could include modulation of GABAergic activity, inhibition of specific enzymes, or binding to DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used as a sedative.

    Clonazepam: Used for its anticonvulsant effects.

Uniqueness

12,13-Dihydro-9H,11H-pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine-11,14(14aH)-dione’s unique structure, incorporating pyrazino and pyrrolo rings, may confer distinct chemical and biological properties compared to other benzodiazepines.

Properties

CAS No.

122485-08-9

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaene-8,11-dione

InChI

InChI=1S/C15H13N3O2/c19-13-8-16-15(20)14-12-6-3-7-17(12)11-5-2-1-4-10(11)9-18(13)14/h1-7,14H,8-9H2,(H,16,20)

InChI Key

DDBPGQPSHSXTIW-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N2CC3=CC=CC=C3N4C=CC=C4C2C(=O)N1

Origin of Product

United States

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